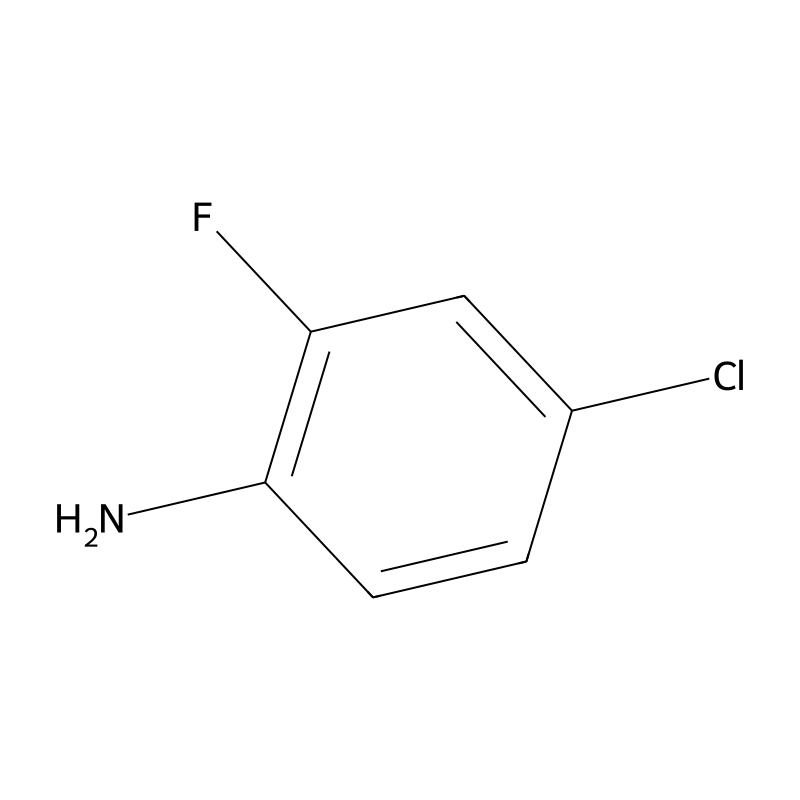

4-Chloro-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-2-fluoroaniline is a dihalogenated aromatic amine that serves as a critical building block in the synthesis of advanced agrochemicals and pharmaceuticals. Characterized by an electron-withdrawing ortho-fluoro group and a lipophilic para-chloro substituent, this compound is primarily procured as the exact precursor for protoporphyrinogen IX oxidase (PPO) inhibiting herbicides, such as tiafenacil and pentoxazone[1]. In medicinal chemistry, it is utilized to synthesize multi-targeted receptor tyrosine kinase (RTK) inhibitors, where its specific halogenation pattern drives both target binding affinity and metabolic stability [2]. Commercially, its value lies in providing a highly specific steric and electronic profile that cannot be replicated by mono-halogenated analogs, making it indispensable for high-performance formulation pipelines.

Substituting 4-chloro-2-fluoroaniline with closely related analogs, such as 4-chloroaniline or 2,4-difluoroaniline, fundamentally disrupts both synthetic processability and end-product efficacy. The addition of the ortho-fluoro group to the 4-chloroaniline scaffold drops the amine's pKa by approximately 1.4 units, significantly reducing its nucleophilicity and requiring distinct catalytic conditions for N-acylation or SNAr coupling . In agrochemical applications, replacing the para-chlorine with a fluorine (as in 2,4-difluoroaniline) alters the steric bulk required for exact fit within the PPO enzyme active site, directly impacting herbicidal potency [1]. Furthermore, in pharmacokinetic contexts, the specific 4-chloro-2-fluoro pattern directs metabolic glutathione (GSH) conjugation to the ipso carbon, a pathway that is completely abolished if a para-fluoro substituent is used instead [2].

Precursor Efficacy for PPO-Inhibiting Herbicides

4-Chloro-2-fluoroaniline is the obligate precursor for synthesizing the pyrimidinedione core of tiafenacil, a highly potent PPO inhibitor. The specific 4-chloro-2-fluoro substitution pattern on the phenyl ring is required to achieve target enzyme inhibition, yielding IC50 values of 22–28 nmol/L across various plant species [1]. Utilizing 2,4-difluoroaniline or other analogs alters the steric profile at the para position, failing to produce the exact tiafenacil structure and compromising broad-spectrum herbicidal efficacy.

| Evidence Dimension | Herbicidal Target Inhibition (IC50) |

| Target Compound Data | 4-Chloro-2-fluoroaniline-derived Tiafenacil (IC50 22–28 nmol/L) |

| Comparator Or Baseline | Non-exact analogs (e.g., 2,4-difluoroaniline derivatives) which yield different commercial profiles |

| Quantified Difference | Exact structural requirement for achieving the 22–28 nmol/L IC50 benchmark of tiafenacil |

| Conditions | in vitro PPO enzyme inhibition assays across multiple plant species |

Procurement of this exact isomer is strictly required to manufacture tiafenacil and pentoxazone without degrading their established herbicidal performance.

Enhanced Potency in Receptor Tyrosine Kinase (RTK) Inhibitors

In the development of tricyclic indeno[2,1-d]pyrimidine antitumor agents, the incorporation of the 4-chloro-2-fluoroaniline moiety significantly enhances kinase inhibition compared to baseline therapeutics. The specific 2-fluoro-4-chloro derivative (Compound 13) demonstrated a 23-fold higher potency against PDGFRβ than the standard clinical inhibitor sunitinib, and was 4-fold more potent than erlotinib [1]. The dual halogenation provides a precise balance of lipophilicity and hydrogen-bond accepting capability that mono-halogenated anilines lack.

| Evidence Dimension | PDGFRβ Kinase Inhibition Potency |

| Target Compound Data | 4-Chloro-2-fluoroaniline derivative (Compound 13) |

| Comparator Or Baseline | Sunitinib (baseline clinical standard) |

| Quantified Difference | 23-fold greater potency than sunitinib |

| Conditions | in vitro PDGFRβ kinase assay |

Demonstrates that selecting this specific dihalogenated aniline directly translates to superior potency in oncology drug discovery pipelines.

Halogen-Dependent Metabolic Stability and GSH Conjugation

The choice between a para-chloro and a para-fluoro substituent on a 2-fluoroaniline core fundamentally alters the molecule's metabolic fate. In human liver microsomes, 4-chloro-2-fluoroaniline exhibits a highly positive electrostatic potential at the ipso carbon (0.242–0.327 eV range), driving specific ipso-glutathione (GSH) addition and dehalogenation [1]. In contrast, substituting the chlorine for a fluorine (2,4-difluoroaniline) shifts the most positive carbon to the C4 position, completely abolishing the defluorinated GSH conjugate pathway [1].

| Evidence Dimension | Metabolic pathway (GSH conjugation site) |

| Target Compound Data | 4-Chloro-2-fluoroaniline (ipso-carbon directed GSH addition) |

| Comparator Or Baseline | 2,4-Difluoroaniline (C4-directed, no defluorinated GSH conjugate formed) |

| Quantified Difference | Complete shift in the primary site of electrostatic potential and subsequent metabolic conjugation |

| Conditions | Human liver microsome incubation with NADPH and GSH |

Buyers developing pharmaceuticals must select the exact halogen pattern to control reactive metabolite formation and clearance pathways.

Amine Nucleophilicity and Processability Impact

The addition of the ortho-fluoro group significantly alters the reactivity of the aniline core compared to the more common 4-chloroaniline. The predicted pKa of 4-chloro-2-fluoroaniline is approximately 2.57, which is roughly 1.4 units lower than that of 4-chloroaniline (pKa ~3.98) . This substantial reduction in basicity and nucleophilicity means that standard coupling conditions established for 4-chloroaniline may fail or suffer from low yields, requiring adapted catalytic strategies (e.g., specific phase-transfer conditions or acid catalysis) for efficient N-acylation[1].

| Evidence Dimension | Amine pKa (Basicity/Nucleophilicity) |

| Target Compound Data | 4-Chloro-2-fluoroaniline (Predicted pKa ~2.57) |

| Comparator Or Baseline | 4-Chloroaniline (pKa ~3.98) |

| Quantified Difference | ~1.4 unit decrease in pKa |

| Conditions | Standard physicochemical property prediction/measurement at 25 °C |

Process chemists must account for this reduced nucleophilicity when designing synthesis routes, necessitating specific procurement rather than generic aniline substitution.

Synthesis of PPO-Inhibiting Herbicides

The compound is the mandatory starting material for synthesizing the pyrimidinedione core of commercial herbicides like tiafenacil and the oxazolidinedione core of pentoxazone, where the 4-chloro-2-fluoro pattern is essential for target binding [1].

Development of Multi-Targeted Kinase Inhibitors

Ideal for oncology drug discovery programs targeting EGFR and PDGFRβ, where the dihalogenated aniline moiety provides superior potency over standard clinical inhibitors like sunitinib [2].

Pharmacokinetic Profiling and Toxicology Assays

Used as a precise structural probe in liver microsome assays to study ipso-glutathione addition and the impact of para-halogenation on reactive metabolite formation[3].

Advanced Fluorinated Building Block Procurement

Selected by process chemists requiring a deactivated, sterically hindered aromatic amine for specialized N-acylation and cross-coupling reactions where mono-halogenated anilines fail to provide the necessary electronic properties.

References

- [1] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 2022.

- [2] Novel tricyclic indeno[2, 1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents. Bioorganic & Medicinal Chemistry.

- [3] Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes. Chemical Research in Toxicology, 2011.

XLogP3

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard